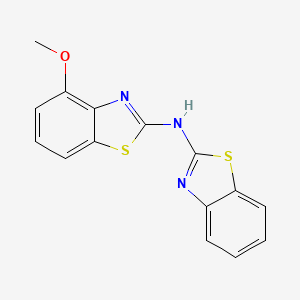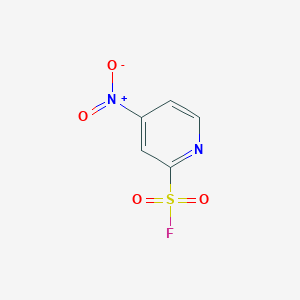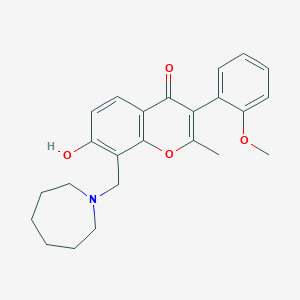![molecular formula C23H17N3O3S3 B2542061 (E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 683238-07-5](/img/structure/B2542061.png)
(E)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry. It includes a benzo[d]thiazole moiety, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This moiety is often found in drugs and has various biological activities. The compound also contains a quinoline moiety, another heterocyclic compound often found in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole and quinoline moieties, as well as a carboxamide group. The presence of these groups would likely confer a degree of polarity to the molecule, which could influence its solubility and reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Theoretical and Computational Studies
- Antimalarial and Antiviral Potential : A study investigated the antimalarial activity of sulfonamide derivatives, highlighting the importance of theoretical and computational calculations, including molecular docking, to understand their interaction with biological targets. These methodologies could similarly be applied to investigate the potential antiviral and antimalarial activities of the given compound (Fahim & Ismael, 2021).
Synthesis and Reactivity
- Derivatives Formation and Reactivity : Research on the synthesis and reactivity of related quinoline and thiophene derivatives provides insights into the potential chemical transformations and applications of the specified compound in creating pharmacologically active agents or fluorescent probes (Aleksandrov et al., 2020).
Electrophysiological Activity
- Cardiac Electrophysiological Activity : The synthesis and study of N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrate the potential of such compounds to act as selective agents affecting cardiac electrophysiology. This suggests a research avenue for exploring the cardiac electrophysiological impacts of the target compound (Morgan et al., 1990).
Fluorescent Probes
- Fluorescence Properties for Probing : The development of fluorescent probes based on quinoline derivatives, as demonstrated in one study, indicates the potential use of the compound for bioimaging or as a fluorescent marker in various research applications (Bodke et al., 2013).
Cytotoxic Properties and Anticancer Research
- Cytotoxicity and Anticancer Potential : A study on the synthesis, structure, and in vitro cytotoxic properties of quinoline derivatives bearing different moieties suggests the possible application of the compound in anticancer research, potentially offering a foundation for developing new therapeutic agents (Korcz et al., 2018).
Radical Scavenging and Apoptosis Induction
- Antioxidant Activity and Apoptosis : The synthesis and assessment of diazenylsulfonamides for their radical scavenging and apoptosis-inducing properties in cancer cell lines suggest another potential application of the compound in investigating its antioxidant effects and pro-apoptotic capabilities in oncological research (Sarangi et al., 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3S3/c1-26-19-10-9-14(32(2,28)29)12-21(19)31-23(26)25-22(27)16-13-18(20-8-5-11-30-20)24-17-7-4-3-6-15(16)17/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBUPZBRIPQCLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-[(dimethylamino)sulfonyl]piperidine-4-carboxylate](/img/structure/B2541981.png)

![N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2541983.png)
![5-methyl-1-phenyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2541984.png)
![(E)-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2541987.png)
![[4-(Pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B2541991.png)


![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2541996.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2541997.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2542001.png)
